6-Phenoxybenzo[c][1,2]oxaborol-1(3h)-ol
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Overview
Description
6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol is a boron-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol typically involves the reaction of phenol derivatives with boronic acids or boronates under specific conditions. One common method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the formation of the boron-oxygen bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzoxaborole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, alcohols, alkanes, and various substituted benzoxaboroles .
Scientific Research Applications
6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 6-Phenoxybenzo[c][1,2]oxaborol-1(3H)-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes .
Comparison with Similar Compounds
Similar Compounds
Crisaborole: A benzoxaborole derivative used as a topical treatment for atopic dermatitis.
Tavaborole: Another benzoxaborole used as an antifungal agent for treating onychomycosis.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C13H11BO3 |
---|---|
Molecular Weight |
226.04 g/mol |
IUPAC Name |
1-hydroxy-6-phenoxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C13H11BO3/c15-14-13-8-12(7-6-10(13)9-16-14)17-11-4-2-1-3-5-11/h1-8,15H,9H2 |
InChI Key |
ZCYIVNHDSGDVRZ-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)OC3=CC=CC=C3)O |
Origin of Product |
United States |
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